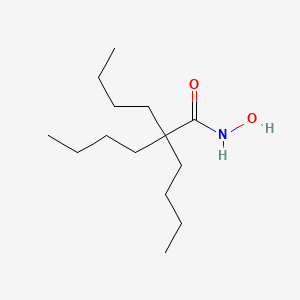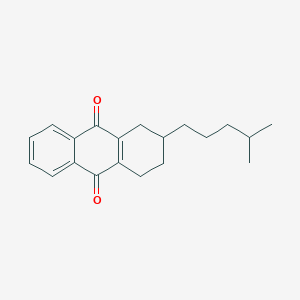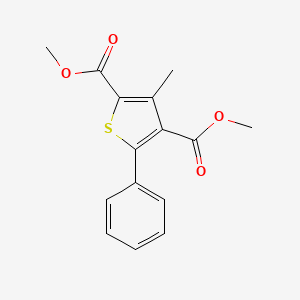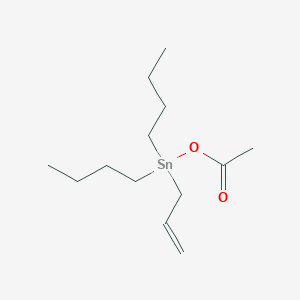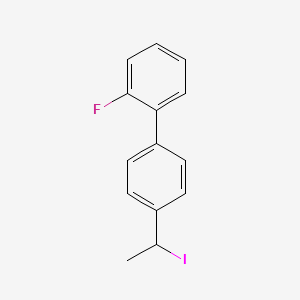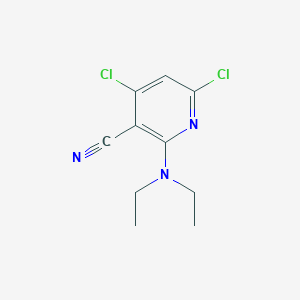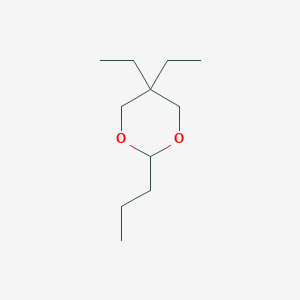
5,5-Diethyl-2-propyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Diethyl-2-propyl-1,3-dioxane: is a heterocyclic organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at the 1 and 3 positions. The presence of ethyl and propyl groups at the 5 and 2 positions, respectively, makes this compound unique in its structural configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-2-propyl-1,3-dioxane typically involves the condensation of a carbonyl compound with a diol. For instance, the reaction between a suitable aldehyde or ketone with 1,3-propanediol in the presence of an acid catalyst can yield the desired dioxane . The reaction is often carried out under reflux conditions to facilitate the removal of water, which drives the equilibrium towards the formation of the dioxane ring.
Industrial Production Methods: Industrial production of 1,3-dioxanes, including this compound, often employs similar condensation reactions but on a larger scale. The use of continuous reactors and efficient water removal systems, such as Dean-Stark apparatus, ensures high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxanes, including 5,5-Diethyl-2-propyl-1,3-dioxane, undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atoms in the ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine.
Reduction: H₂/Ni, H₂/Rh, and sodium borohydride (NaBH₄).
Substitution: Organolithium reagents (RLi), Grignard reagents (RMgX), and organocuprates (RCuLi).
Major Products: The major products formed from these reactions include lactones, alcohols, and various substituted dioxanes depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: 5,5-Diethyl-2-propyl-1,3-dioxane is used as a protecting group for carbonyl compounds in organic synthesis. Its stability under various reaction conditions makes it an ideal candidate for protecting sensitive functional groups .
Biology and Medicine: In biological research, dioxanes are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules. They are also explored for their potential therapeutic applications .
Industry: In the industrial sector, 1,3-dioxanes are used as solvents and intermediates in the synthesis of various chemicals. Their ability to stabilize reactive intermediates makes them valuable in polymer chemistry and material science .
Mechanism of Action
The mechanism by which 5,5-Diethyl-2-propyl-1,3-dioxane exerts its effects is primarily through its ability to form stable complexes with other molecules. The oxygen atoms in the dioxane ring can act as electron donors, forming hydrogen bonds or coordinating with metal ions. This property is exploited in various chemical reactions where the dioxane ring stabilizes reactive intermediates or transition states .
Comparison with Similar Compounds
5,5-Dimethyl-2-isopropyl-1,3-dioxane: Similar in structure but with different alkyl groups, leading to variations in reactivity and stability.
5-Methyl-5-propyl-1,3-dioxan-2-one: Contains a carbonyl group, making it more reactive towards nucleophiles.
Uniqueness: The unique combination of ethyl and propyl groups in 5,5-Diethyl-2-propyl-1,3-dioxane imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
53020-72-7 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
5,5-diethyl-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-4-7-10-12-8-11(5-2,6-3)9-13-10/h10H,4-9H2,1-3H3 |
InChI Key |
FDHFJKUXHNXPFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OCC(CO1)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14645225.png)
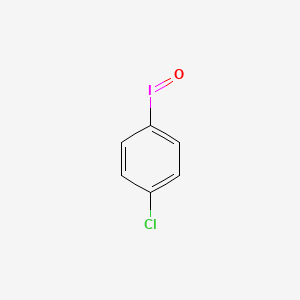
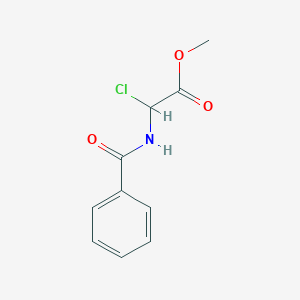

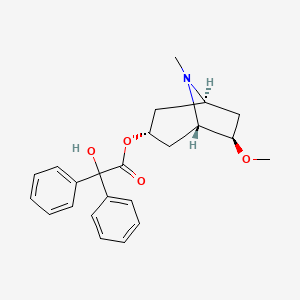
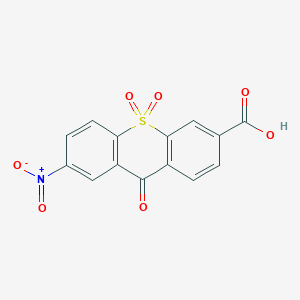
![Benzene, [(2,2-dibromocyclopropyl)thio]-](/img/structure/B14645256.png)
